

Technical Whitepaper: The Impact of Remdesivir on SARS-CoV-2 Viral Replication

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Compound of Interest

Compound Name: SARS-CoV-2-IN-34

Cat. No.: B15140869

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The global health crisis precipitated by the emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development and evaluation of antiviral therapeutics. A key strategy in combating viral infections is the inhibition of viral replication, thereby reducing viral load, mitigating disease severity, and limiting transmission. This document provides a technical overview of the mechanism and effects of Remdesivir, a nucleotide analog prodrug, on the replication of SARS-CoV-2.

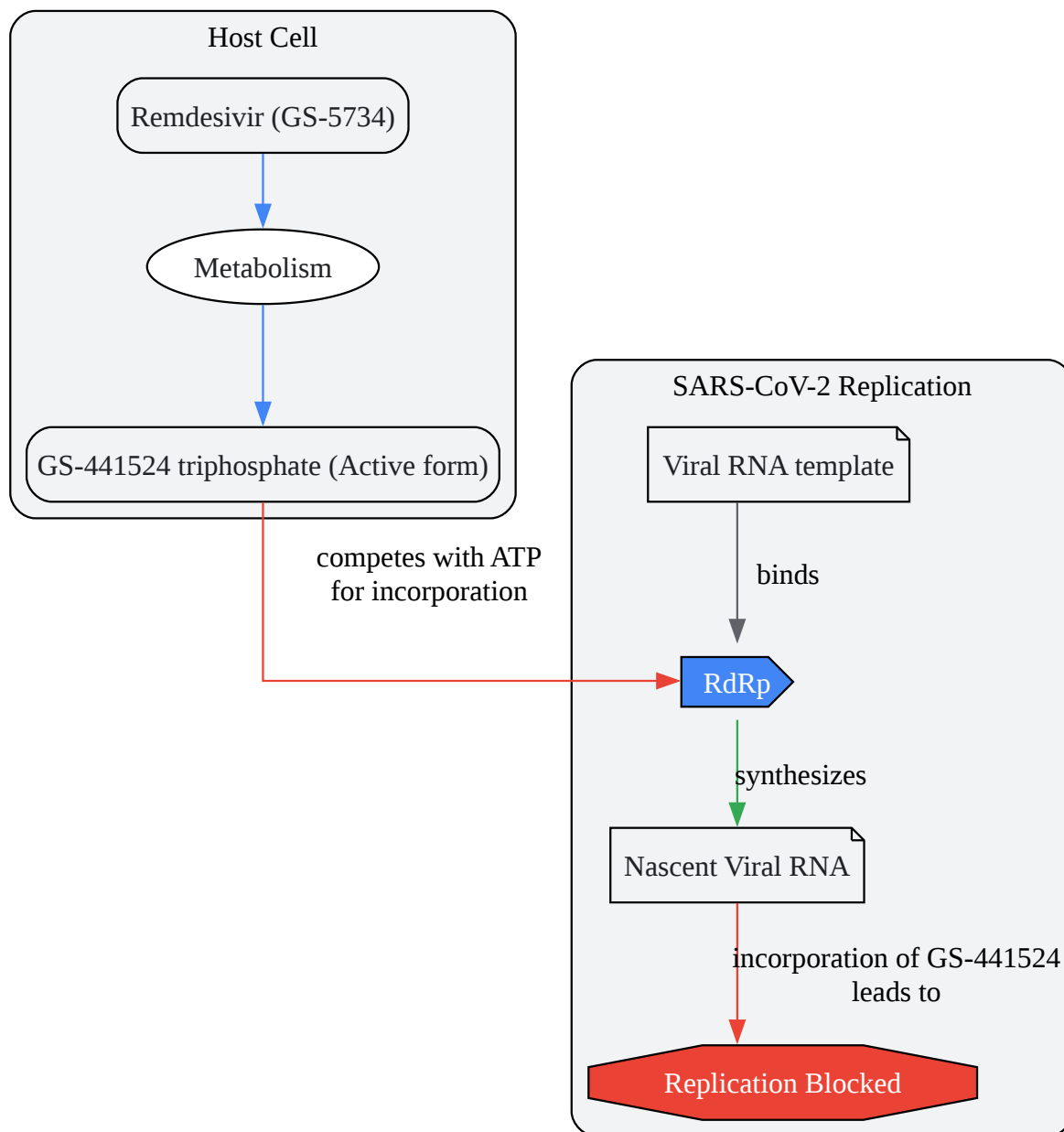
Remdesivir was initially developed for the treatment of Ebola virus disease and has since demonstrated broad-spectrum activity against other RNA viruses. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the replication of the SARS-CoV-2 genome.^[1] This guide will detail the molecular interactions, summarize the quantitative data on its antiviral efficacy, and provide standardized experimental protocols for its evaluation.

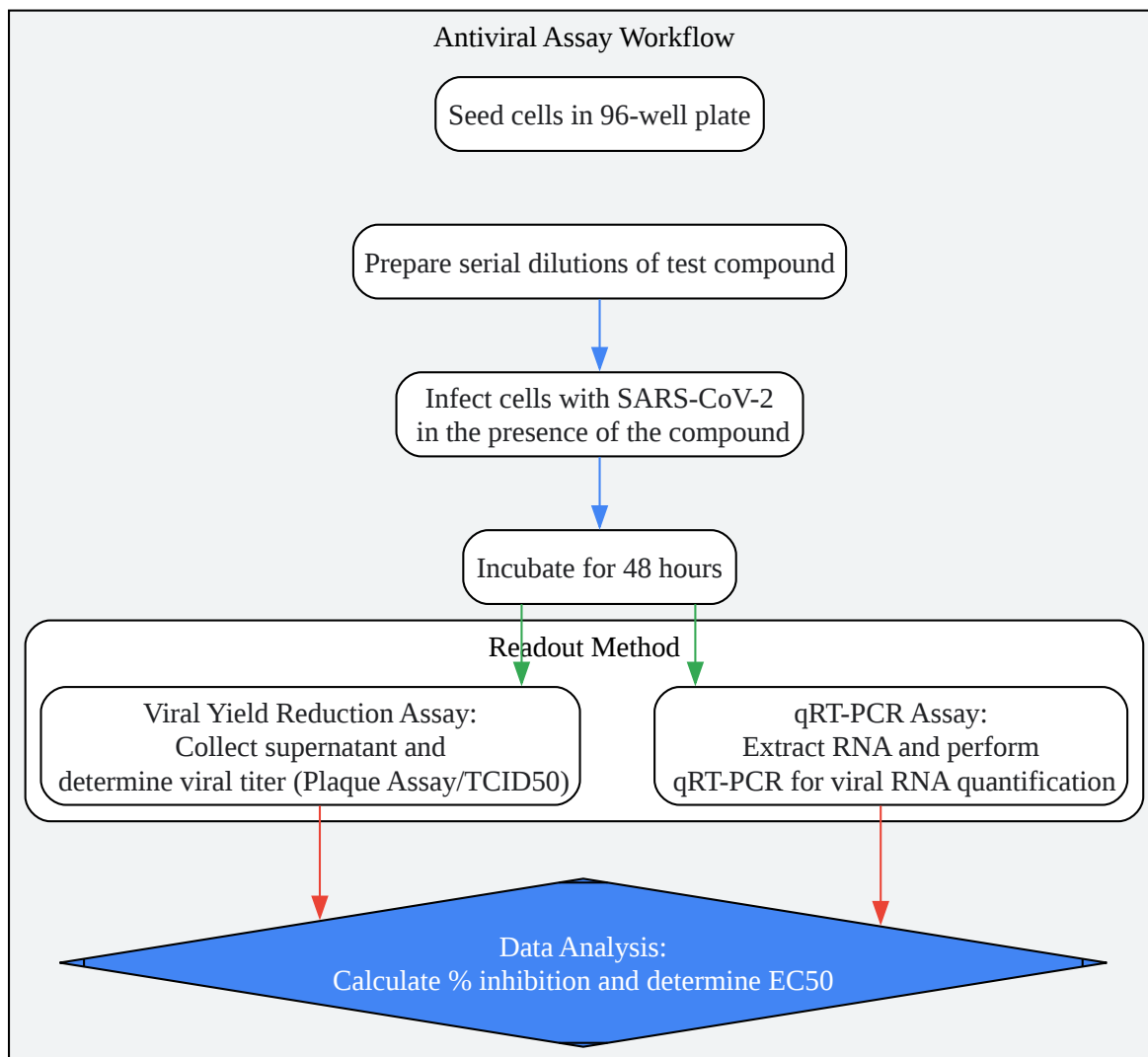
Mechanism of Action

SARS-CoV-2, a positive-sense single-stranded RNA virus, relies on its RdRp for the replication of its genome and the transcription of subgenomic RNAs that encode for viral proteins.^{[1][2]} Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form, GS-441524 triphosphate. This active metabolite acts as an analog of adenosine triphosphate

(ATP) and competes with the natural substrate for incorporation into the nascent viral RNA chain by the RdRp.[1]

Upon incorporation of GS-441524 into the growing RNA strand, it results in delayed chain termination. This disruption of the replication process effectively halts the production of new viral genomes, thereby inhibiting viral propagation.





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